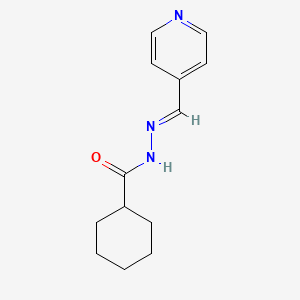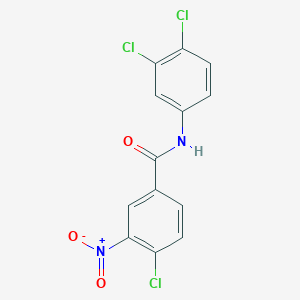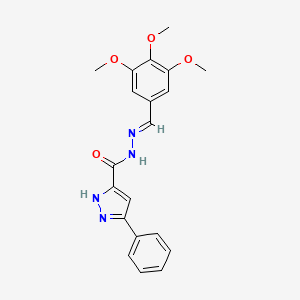![molecular formula C13H16N2O3S B5562840 methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5562840.png)
methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. The compound is commonly referred to as MMTS, and it is a thiol-reactive reagent that is used to modify proteins in biochemical and physiological studies.
Applications De Recherche Scientifique
Photoinitiators for Ultraviolet-Curable Coatings Methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate and similar compounds have been studied for their potential in the formulation of photoinitiators. These photoinitiators are used in ultraviolet-curable pigmented coatings, a key area in materials science. The studies focus on the copolymerization processes and the efficiency of these compounds in initiating polymerization under UV light, which is crucial for applications in coatings and printing technologies (Angiolini et al., 1997).
Synthesis of Novel Organic Compounds Research has explored the chemical properties and reactions of compounds related to this compound in the synthesis of novel organic molecules. These include the aminomethylation of imidazoheterocycles with morpholine and the synthesis of various derivatives with potential pharmacological applications. Such studies contribute to the field of organic chemistry, particularly in the development of new synthetic methods and the exploration of chemical reactivity (Mondal et al., 2017).
Antimicrobial Activity Research Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. This research is significant in the pharmaceutical industry, particularly for the development of new antimicrobial agents. The synthesis and testing of these compounds provide insights into their potential use in combating microbial infections (Bektaş et al., 2010).
Cancer Research In cancer research, certain derivatives related to this compound have been identified as tubulin polymerization inhibitors, showing promise in antiproliferative activity against human cancer cells. This discovery is crucial in the development of new anticancer therapies, particularly in targeting cell division processes in cancerous cells (Minegishi et al., 2015).
Synthesis of Biodegradable Polymers The compound has also been studied in the synthesis of biodegradable polyesteramides with pendant functional groups. These polymers are relevant in biomedical and environmental applications due to their biodegradability and potential for functionalization. This research contributes to the field of polymer science, particularly in the development of new materials with environmental benefits (Veld et al., 1992).
Development of Water-Soluble Prodrugs Research has also focused on developing water-soluble prodrugs using derivatives of this compound. These studies are significant in pharmaceutical sciences, particularly in enhancing the solubility and bioavailability of drugs (Rolando et al., 2013).
Propriétés
IUPAC Name |
methyl 3-(morpholine-4-carbothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-17-12(16)10-3-2-4-11(9-10)14-13(19)15-5-7-18-8-6-15/h2-4,9H,5-8H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKWRBUURLINHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-methyl-5-propylpyrimidine](/img/structure/B5562767.png)

![9-chloro-6-[2-(4-morpholinyl)-2-oxoethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B5562780.png)

![4-(1-azepanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5562786.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5562790.png)
![N',N''-1,2-ethanediylidenebis[2-(2,4-dimethylphenoxy)acetohydrazide]](/img/structure/B5562801.png)


![N-{(3R*,4R*)-3-hydroxy-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5562833.png)


![ethyl 4-[(4-fluorophenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5562858.png)
![2-[(4-methyl-1H-benzimidazol-2-yl)methoxy]-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5562862.png)